molecular formula C19H14ClFN2O3 B2438814 methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate CAS No. 338417-56-4

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B2438814
CAS No.: 338417-56-4
M. Wt: 372.78
InChI Key: VSNGFFCMJGZKJF-ZHACJKMWSA-N
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Description

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring, a chloro-fluorophenyl group, and an anilinovinyl moiety

Properties

IUPAC Name

methyl 5-[(E)-2-anilinoethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNGFFCMJGZKJF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)/C=C/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Anilinovinyl Moiety: The anilinovinyl group can be attached through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-anilinovinyl)-3-(2-chlorophenyl)-4-isoxazolecarboxylate
  • Methyl 5-(2-anilinovinyl)-3-(2-fluorophenyl)-4-isoxazolecarboxylate
  • Methyl 5-(2-anilinovinyl)-3-(2-bromophenyl)-4-isoxazolecarboxylate

Uniqueness

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS No. 338417-65-5) is a synthetic compound with potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Weight : 386.81 g/mol
  • Chemical Formula : C20_{20}H16_{16}ClFN2_2O3_3

Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases play critical roles in signaling pathways related to cell growth and proliferation. The inhibition of these enzymes can lead to reduced cancer cell viability and altered cellular functions.

Anticancer Activity

This compound has shown promising results in preclinical studies targeting various cancer cell lines. For instance, it has been evaluated against human tumor cells, including:

Cell LineIC50 (µM)Reference
KB5.4
HepG2/A23.7
NCI-H6614.1

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial activity. Studies have demonstrated that derivatives of oxazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antimicrobial efficacy .

Case Studies

Several studies have focused on the biological activity of oxazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of oxazole derivatives on cancer cell proliferation and apoptosis induction. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties of oxazole derivatives against pathogenic bacteria and fungi. The findings suggested that certain derivatives exhibited potent antibacterial effects with MIC values comparable to established antibiotics.

Q & A

Q. Q1: What synthetic methodologies are commonly employed to prepare methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate?

Methodological Answer: The compound’s synthesis typically involves a multi-step approach. For example, the oxazole core can be constructed via cyclization reactions using precursors like 2-chloro-6-fluorobenzaldehyde and methyl acetoacetate. A key step is the formation of the (E)-configured ethenyl bridge, which may require Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For instance, pyridine and DMAP are used as catalysts in dichloromethane to facilitate acylations or coupling reactions with phenylamine derivatives . Optimizing reaction time, temperature, and stoichiometry is critical to minimize side products like Z-isomers or unreacted intermediates.

Q. Q2: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, stereochemistry (E/Z configuration of the ethenyl group), and purity.
  • HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC can identify molecular ions ([M+H]⁺) and detect impurities.
  • X-Ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, especially to resolve ambiguities in the oxazole and ethenyl moieties .
  • FT-IR Spectroscopy : Useful for identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Advanced Research Questions

Q. Q3: How can researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., solvent polarity, pH) or structural analogs with subtle substituent differences. To resolve discrepancies:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds.

SAR Analysis : Compare analogs (e.g., methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate) to isolate the impact of the 2-chloro-6-fluorophenyl and phenylaminoethenyl groups on activity .

Statistical Modeling : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., concentration, incubation time) and identify confounding factors .

Q. Q4: What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while maintaining biological relevance.
  • Prodrug Design : Introduce hydrolyzable esters or amides at the carboxylate group to improve membrane permeability, followed by enzymatic cleavage in vivo.
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to stabilize the compound in physiological buffers .

Q. Q5: How can computational methods aid in predicting the compound’s interaction with target proteins?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., kinase domains). Focus on the oxazole ring’s electron-deficient nature and the phenylaminoethenyl group’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues (e.g., Asp/Glu for ionic interactions).
  • QSAR Models : Train machine learning algorithms on datasets of oxazole derivatives to predict IC₅₀ values and guide structural modifications .

Experimental Design for Stability Studies Under Oxidative Conditions

Methodological Answer:

Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 24–72 hours.

Degradation Analysis : Monitor via UPLC-PDA at 254 nm. Identify degradation products (e.g., oxidized ethenyl bridges) using MS/MS fragmentation patterns.

Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH (4–9).

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